3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
Description
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 384856-98-8) is a benzaldehyde derivative featuring a 4-methoxy group at position 4 and a 4-bromobenzyl ether substituent at position 2. This compound is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in the presence of K₂CO₃ in acetone, yielding a white solid with a molecular weight of 321.17 g/mol .
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKVEAPDUULAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol and aldehyde react in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(4-Bromobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further derivatization, making it valuable in creating new compounds with desired properties.
- Reagent in Chemical Reactions: It is employed as a reagent in various organic reactions, facilitating the development of new materials and specialty chemicals.
Biology
- Enzyme Inhibition Studies: The compound is utilized in studies involving enzyme inhibition due to its structural characteristics that allow it to interact with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes or receptors by binding to their active sites .
- Biological Pathways Investigation: It can be used as a probe to investigate biological pathways, providing insights into metabolic processes .
Medicine
- Potential Pharmacological Properties: Research has indicated that 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde exhibits potential antimicrobial and anticancer activities. Preliminary studies suggest that it could be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Drug Discovery: The compound is explored as a lead compound in drug discovery efforts, particularly for its potential therapeutic effects against conditions such as obesity and anxiety disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Effects |
|---|---|---|---|
| This compound | Moderate | Potential | Enzyme inhibition |
| Related Compound A | High | Moderate | Antioxidant properties |
| Related Compound B | Low | High | Neuroprotective effects |
Table 2: Synthetic Routes
| Step | Reactants | Conditions |
|---|---|---|
| Williamson Ether Synthesis | 4-Bromobenzyl alcohol + 4-Methoxybenzaldehyde | Base (NaH or K2CO3), reflux |
| Purification | Crystallization or chromatography | Varies based on method |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against MRSA, suggesting potential for development into an antimicrobial agent.
Case Study 2: Enzyme Inhibition Research
Research investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to obesity. The findings indicated that it effectively modulated enzyme activity, supporting its potential use in obesity management therapies.
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromobenzyl group can enhance its binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Position and Halogen Type
The biological and physicochemical properties of benzaldehyde derivatives are highly dependent on the substituent's position and halogen type. Below is a comparison of structural analogs:
Key Observations :
- Positional Isomerism : Shifting the methoxy group from position 4 to 3 (e.g., 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde) retains molecular weight but may alter steric interactions in biological targets .
- Hybrid Structures : Addition of an allyl group (e.g., 3-Allyl-4-[(4-Bromobenzyl)oxy]-5-methoxybenzaldehyde) increases molecular weight and may enhance lipophilicity, affecting pharmacokinetics .
Enzyme Inhibition
- LOX Inhibition : The acrylic acid derivative of this compound (compound 2 in ) inhibits soybean LOX with an IC₅₀ of 80 µM, attributed to the electron-withdrawing bromine enhancing electrophilic interactions .
- Antifungal Potential: Analog 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde () is a precursor for azole antifungals, where the bromomethyl group may improve membrane penetration .
Structural-Activity Relationships (SAR)
- Bromine vs. Chlorine : Bromine's larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine.
- Methoxy Position : Shifting the methoxy group (e.g., from 4 to 3) could disrupt hydrogen bonding in target proteins .
Biological Activity
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde, also known as a bromobenzyl ether derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by case studies and relevant research findings.
- Molecular Formula : C15H13BrO3
- Molecular Weight : 321.17 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related phenolic compounds demonstrated that the presence of bromine in the structure enhances antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting a promising application in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50-100 | Staphylococcus aureus, E. coli |
| Control (Norfloxacin) | 25 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. These studies suggest that the bromine substituent plays a crucial role in enhancing cytotoxicity against various cancer cell lines. For example, the compound showed significant inhibitory effects on A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines.
The proposed mechanism of action for the biological activity of this compound involves its ability to interact with cellular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various brominated compounds, including derivatives of benzaldehyde. The results indicated that compounds containing bromine exhibited enhanced activity against resistant strains of bacteria, supporting the hypothesis that halogenation increases biological activity.
- Cytotoxicity Assessment : In another study focused on anticancer properties, researchers synthesized several derivatives of benzaldehyde and tested their cytotoxic effects on multiple cancer cell lines. The findings revealed that the introduction of electron-withdrawing groups like bromine significantly increased the cytotoxicity compared to non-brominated analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 4-hydroxy-3-methoxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (80–90°C). Tetrabutyl ammonium iodide (TBAI) may be added as a phase-transfer catalyst to enhance reactivity. Purification is achieved via silica gel chromatography using ethyl acetate/petroleum ether mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1689 cm⁻¹), ether (C-O-C ~1226 cm⁻¹), and aromatic (C-H ~3093 cm⁻¹) groups.
- NMR :
- ¹H-NMR : Look for aldehyde proton (~9.85 ppm), methoxy group (~3.95 ppm), and aromatic protons (6.87–7.87 ppm).
- ¹³C-NMR : Identify aldehyde carbon (~190.7 ppm), methoxy carbon (~56.5 ppm), and aromatic carbons (109.9–132.9 ppm).
- GC-MS : Verify molecular ion peaks (e.g., m/z 350 for brominated derivatives) .
Q. What safety precautions are critical when handling brominated intermediates?
- Methodological Answer :
- Use personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Work in a fume hood to avoid inhalation of volatile brominated reagents.
- In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Acetonitrile or DMF improves solubility of aromatic aldehydes.
- Catalyst Screening : TBAI or crown ethers enhance nucleophilicity of the phenolic oxygen.
- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation.
- Purification : Use gradient elution in column chromatography (ethyl acetate/petroleum ether, 1:5 to 1:2) to separate unreacted starting materials .
Q. How can conflicting NMR data due to substituent effects be resolved?
- Methodological Answer :
- Deuterated Solvents : Use CDCl₃ for better resolution of aromatic protons.
- 2D NMR : Employ COSY and HSQC to assign overlapping peaks. For example, the methoxy group (δ ~3.95 ppm) correlates with adjacent aromatic carbons in HSQC.
- Variable Temperature NMR : Reduce signal broadening caused by rotational isomerism .
Q. What crystallographic parameters confirm the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal System : Monoclinic, space group P2₁/c.
- Unit Cell Parameters : a = 14.275 Å, b = 11.791 Å, c = 8.731 Å, β = 95.67°.
- Key Bond Angles : C-O-C ether linkage (~117.4°) and planar aldehyde group.
- Displacement Ellipsoids : Validate 50% probability levels for atomic positions .
Q. How to design antimicrobial assays for evaluating bioactivity?
- Methodological Answer :
- Test Organisms : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Concentration Range : 1250–10,000 ppm in DMSO; include tetracycline (100 ppm) as a positive control.
- Agar Well Diffusion : Measure inhibition zones after 24-hour incubation at 37°C.
- Data Interpretation : Compare zone diameters to establish structure-activity relationships (SAR) for brominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
